molecular formula C15H10ClF2N3O2 B213642 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide

Cat. No. B213642
M. Wt: 337.71 g/mol
InChI Key: JBRHWHWJPMDFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide is a chemical compound with potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature. The compound is synthesized using a multi-step process and has been the subject of extensive research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide vary depending on the specific application. Studies have shown that the compound has anti-cancer properties, anti-inflammatory properties, and can improve cognitive function.

Advantages and Limitations for Lab Experiments

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. However, the compound is not very water-soluble, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide. These include further studies on the compound's anti-cancer properties, its potential use as a treatment for neurological disorders, and its potential use as an anti-inflammatory agent. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide involves several steps. The process starts with the reaction of 2,4-difluoroaniline with 2-furoic acid to form an intermediate. The intermediate is then reacted with thionyl chloride to form an acid chloride. The acid chloride is then reacted with 4-chloro-1H-pyrazole to form the final product.

Scientific Research Applications

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide has been the subject of extensive research due to its potential applications in various fields. The compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurological disorders.

properties

Product Name

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide

Molecular Formula

C15H10ClF2N3O2

Molecular Weight

337.71 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C15H10ClF2N3O2/c16-9-6-19-21(7-9)8-11-2-4-14(23-11)15(22)20-13-3-1-10(17)5-12(13)18/h1-7H,8H2,(H,20,22)

InChI Key

JBRHWHWJPMDFTN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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